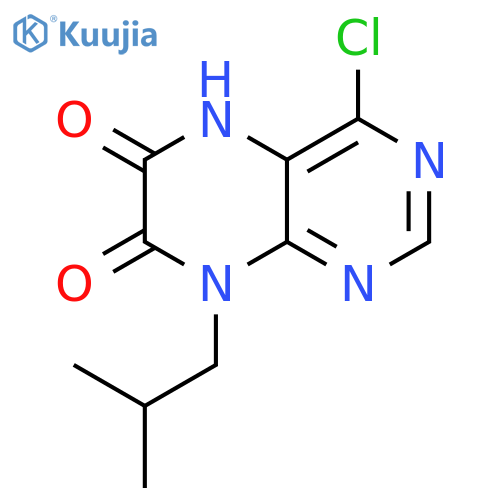Cas no 1710661-57-6 (4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione)

1710661-57-6 structure
商品名:4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione
CAS番号:1710661-57-6
MF:C10H11ClN4O2
メガワット:254.67294049263
CID:5220477
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione
- 4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione
-
- インチ: 1S/C10H11ClN4O2/c1-5(2)3-15-8-6(7(11)12-4-13-8)14-9(16)10(15)17/h4-5H,3H2,1-2H3,(H,14,16)
- InChIKey: YIAUBOJEKCAYPK-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(NC(=O)C(=O)N2CC(C)C)=C(Cl)N=C1
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510332-1g |
4-Chloro-8-isobutylpteridine-6,7(5H,8H)-dione |
1710661-57-6 | 97% | 1g |
$*** | 2023-03-30 |
4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1710661-57-6 (4-Chloro-8-isobutyl-5,8-dihydro-pteridine-6,7-dione) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
